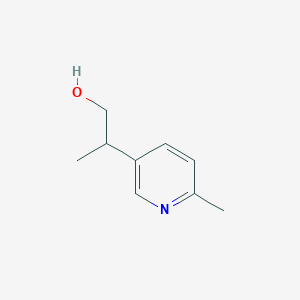

2-(6-Methylpyridin-3-yl)propan-1-ol

CAS No.: 2248386-28-7

Cat. No.: VC5381796

Molecular Formula: C9H13NO

Molecular Weight: 151.209

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2248386-28-7 |

|---|---|

| Molecular Formula | C9H13NO |

| Molecular Weight | 151.209 |

| IUPAC Name | 2-(6-methylpyridin-3-yl)propan-1-ol |

| Standard InChI | InChI=1S/C9H13NO/c1-7(6-11)9-4-3-8(2)10-5-9/h3-5,7,11H,6H2,1-2H3 |

| Standard InChI Key | YEABQILEAHSJBT-UHFFFAOYSA-N |

| SMILES | CC1=NC=C(C=C1)C(C)CO |

Introduction

Structural Characteristics and Nomenclature

Table 1: Comparative Structural Features of Pyridine Alcohols

| Compound | CAS Number | Hydroxyl Position | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|---|---|

| 2-(6-Methylpyridin-3-yl)propan-1-ol | Not available | C1 | C9H13NO | 151.21 |

| 2-(6-Methylpyridin-3-yl)propan-2-ol | 40472-90-0 | C2 | C9H13NO | 151.21 |

| 2-Amino-3-(6-methylpyridin-2-yl)propan-1-ol | 1565594-28-6 | C1 | C10H16N2O | 180.25 |

Synthesis and Industrial Production

Synthetic Routes

While no direct synthesis protocols for 2-(6-methylpyridin-3-yl)propan-1-ol are documented, analogous methods for pyridine alcohols suggest feasible pathways:

Grignard Reaction

A proposed route involves reacting 6-methylpyridin-3-ylmagnesium bromide with ethylene oxide, followed by hydrolysis to yield the primary alcohol. This method mirrors the synthesis of 2-(6-methylpyridin-3-yl)propan-2-ol but uses ethylene oxide instead of acetone to position the hydroxyl group at C1.

Physicochemical Properties

Physical State and Solubility

Based on structural analogs, 2-(6-methylpyridin-3-yl)propan-1-ol is predicted to be a colorless liquid at room temperature with:

-

Boiling Point: ~220–230°C (estimated via analogy to propan-2-ol isomer).

-

Solubility: Miscible in polar solvents (e.g., water, ethanol) due to the hydroxyl group, and partially soluble in nonpolar solvents like hexane .

Spectroscopic Data

IR Spectroscopy: Expected peaks include:

-

O-H stretch: 3200–3600 cm⁻¹ (broad).

-

C-O stretch: 1050–1150 cm⁻¹.

NMR (Predicted):

Chemical Reactivity and Applications

Oxidation and Reduction

-

Oxidation: The primary alcohol can be oxidized to 3-(6-methylpyridin-3-yl)propanoic acid using strong oxidizing agents like KMnO4.

-

Reduction: While reduction is less common, the hydroxyl group could be replaced via Mitsunobu reactions to form ethers or esters.

Research Gaps and Future Directions

-

Synthetic Optimization: Developing stereoselective routes for enantiomerically pure forms.

-

Biological Screening: Evaluating antimicrobial, anticancer, and neuroactive properties.

-

Thermodynamic Studies: Measuring exact melting/boiling points and partition coefficients.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume